Janumet -

Janumet

Catalog Number: EVT-14938864
CAS Number:
Molecular Formula: C20H30ClF6N10O5P
Molecular Weight: 670.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A pharmaceutical preparation of sitagliptin phosphate and metformin hydrochloride that is used in the treatment of TYPE 2 DIABETES.
Synthesis Analysis

The synthesis of Janumet involves the individual synthesis of its components: sitagliptin and metformin.

  • Sitagliptin: This compound is synthesized through several steps involving the reaction of specific amino acids and other organic compounds to yield the dipeptidyl peptidase-4 inhibitor. The synthesis typically includes the formation of key intermediates that undergo cyclization and functional group modifications to achieve the final structure.
  • Metformin: The synthesis of metformin involves the reaction between guanidine and dimethylformamide dimethyl acetal, producing a compound that can be further purified and formulated into the final pharmaceutical product.

Both components are then combined in precise ratios to produce Janumet tablets, ensuring each tablet contains the intended dosage .

Molecular Structure Analysis

Structure

Janumet's molecular structure can be analyzed through its individual components:

  • Sitagliptin: The chemical structure can be represented as follows:
    C16H21F3N5O2\text{C}_{16}\text{H}_{21}\text{F}_{3}\text{N}_{5}\text{O}_{2}
  • Metformin: Its structure is represented by:
    C4H11N5\text{C}_{4}\text{H}_{11}\text{N}_{5}

Data

The molecular weights are approximately:

  • Sitagliptin: 407.4 g/mol
  • Metformin: 129.16 g/mol

When combined, Janumet retains the pharmacological properties of both components while enhancing their efficacy through their complementary mechanisms of action .

Chemical Reactions Analysis

Janumet's efficacy is attributed to its active ingredients' ability to engage in several biochemical reactions:

  1. Sitagliptin inhibits the enzyme dipeptidyl peptidase-4, which leads to increased levels of incretin hormones. This results in enhanced insulin secretion from pancreatic beta cells in response to meals and decreased glucagon secretion from alpha cells.
  2. Metformin primarily works by reducing hepatic glucose production, increasing insulin sensitivity, and enhancing peripheral glucose uptake.

These reactions collectively contribute to improved glycemic control in patients with type 2 diabetes.

Mechanism of Action

The mechanism of action for Janumet involves multiple pathways:

  • Sitagliptin increases incretin levels, which helps stimulate insulin release in a glucose-dependent manner while simultaneously suppressing glucagon secretion. This dual action helps lower blood glucose levels effectively after meals .
  • Metformin reduces hepatic glucose output and improves insulin sensitivity at peripheral target tissues, leading to enhanced glucose uptake by muscle cells. Additionally, it decreases intestinal absorption of glucose .

The combination allows for a more comprehensive approach to managing blood sugar levels compared to either drug alone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Janumet is presented as film-coated tablets that are capsule-shaped.
  • Color: The tablets are typically pink or red depending on the formulation.

Chemical Properties

  • Solubility: Sitagliptin is soluble in water, while metformin has moderate solubility.
  • Stability: Both components are stable under normal storage conditions but should be kept away from moisture and excessive heat.

Relevant Data

The pharmacokinetics indicate that sitagliptin reaches peak plasma concentrations within 1-4 hours after oral administration, while metformin's peak occurs around 2-3 hours post-dosing .

Applications

Janumet is primarily utilized in clinical settings for:

  • Management of Type 2 Diabetes Mellitus: It is indicated for adults whose blood sugar levels are not adequately controlled with diet and exercise alone or those already receiving metformin or sitagliptin separately .

Research also explores its potential benefits in combination therapies with other antidiabetic medications for enhanced glycemic control and weight management in diabetic patients .

Introduction to Dual-Agent Pharmacotherapy in Type 2 Diabetes Mellitus (T2DM)

Rationale for Combination Therapy in T2DM Management

The persistence of hyperglycemia in T2DM arises from concurrent defects across multiple organ systems: hepatic insulin resistance driving excessive glucose production, pancreatic α-cell dysregulation causing hyperglucagonemia, impaired incretin effect reducing postprandial insulin secretion, and muscle insulin resistance limiting glucose uptake. Clinical studies demonstrate that monotherapy corrects only 15-20% of these pathophysiological defects, explaining high secondary failure rates. Metformin primarily suppresses hepatic gluconeogenesis but minimally influences incretin degradation or β-cell function. Conversely, DPP-4 inhibitors enhance endogenous incretin activity but exhibit negligible effects on hepatic insulin sensitivity. When combined, these agents exhibit synergistic efficacy, with HbA1c reductions of 1.9% observed in clinical trials – significantly exceeding reductions achieved by either agent alone (metformin: 1.13%; sitagliptin: 0.82%) [3] [9]. This synergy stems from mechanistic complementarity: metformin reduces the glucose toxicity that impairs β-cell function, while sitagliptin potentiates insulin secretion in a glucose-dependent manner, mitigating metformin's limitations in late-stage disease.

Historical Evolution of DPP-4 Inhibitors and Biguanides in Glycemic Control

The development of Janumet reflects a convergence of two distinct pharmacological lineages:

  • Biguanides: Metformin's origins trace to Galega officinalis (goat's rue), used medicinally since the Middle Ages. Phenformin (1959) was the first clinically utilized biguanide but was withdrawn in 1977 due to lactic acidosis risks. Metformin gained FDA approval in 1994 after the landmark UK Prospective Diabetes Study (UKPDS) demonstrated its cardiovascular safety and efficacy in reducing diabetes-related endpoints by 32% [3] [6]. Its mechanism remained incompletely understood until the 2000s, when research confirmed its activation of AMP-activated protein kinase (AMPK), inhibiting hepatic gluconeogenesis and enhancing peripheral glucose uptake.

  • DPP-4 Inhibitors: The discovery of the "incretin effect" in the 1960s revealed that gut-derived hormones (GLP-1 and GIP) potentiate glucose-dependent insulin secretion. By the 1990s, researchers established that DPP-4 rapidly degrades these incretins in vivo, and that T2DM patients exhibit impaired incretin response. Sitagliptin (Januvia®), approved in 2006, became the first DPP-4 inhibitor demonstrating 24-hour enzyme inhibition with high selectivity over related proteases (DPP-8/9), minimizing off-target toxicity [2] [7]. Its synergistic potential with metformin was rapidly recognized, leading to Janumet's FDA approval in 2007 as the first DPP-4/biguanide FDC.

Table 1: Historical Milestones in the Development of Janumet Components

YearMilestoneSignificance
1957Metformin synthesisFirst synthesized by Sterne and colleagues
1994Metformin FDA approvalValidation of efficacy/safety in UKPDS trial
1964-1990Incretin effect characterizationDiscovery of GLP-1 and GIP insulinotropic actions
1995DPP-4's role in incretin degradationMechanistic basis for DPP-4 inhibition strategy
2006Sitagliptin FDA approvalFirst-in-class DPP-4 inhibitor
2007Janumet FDA approvalFirst DPP-4/biguanide fixed-dose combination

Janumet as a Paradigm of Synergistic Antidiabetic Action

Janumet exemplifies pharmacological synergy through complementary mechanisms targeting T2DM's core defects:

  • Sitagliptin Component: Inhibits DPP-4 enzyme activity by 80-95%, increasing active GLP-1 concentrations 2- to 3-fold. This enhances glucose-dependent insulin secretion, suppresses glucagon release, and decelerates gastric emptying. Unlike exogenous GLP-1 receptor agonists, it preserves physiological incretin pulsatility without supra-pharmacological exposure [2] [7].

  • Metformin Component: Activates AMPK in hepatocytes, reducing hepatic glucose output by 30-40% through inhibition of gluconeogenesis and glycogenolysis. Additionally, it enhances insulin receptor tyrosine kinase activity in skeletal muscle, improving peripheral glucose disposal. Metformin may also potentiate GLP-1 secretion from intestinal L-cells, creating a bidirectional synergy [3] [5].

Table 2: Molecular and Physiological Actions of Janumet Components

ParameterSitagliptin (50mg twice daily)Metformin (1000mg twice daily)
Primary TargetDPP-4 enzymeAMP-activated protein kinase (AMPK)
Key MechanismProlongs active incretin half-lifeInhibits hepatic gluconeogenesis
Insulin Secretion↑↑ (Glucose-dependent)Neutral
Glucagon Suppression↑↑ (Postprandial)Neutral
Hepatic Glucose OutputNeutral↓↓↓
Peripheral Glucose UptakeNeutral↑↑
GLP-1 Concentration↑ 2-3 foldPotentially ↑ secretion

Pharmacokinetic analyses reveal non-interference between components: Sitagliptin exhibits 87% oral bioavailability unaffected by food, with minimal metabolism (79% excreted renally unchanged). Metformin has 50-60% bioavailability and negligible plasma protein binding, relying on renal clearance via tubular secretion. Their distinct metabolic pathways prevent clinically significant drug-drug interactions [2] [9].

Table 3: Pharmacokinetic Profiles of Janumet Components

ParameterSitagliptinMetformin
Bioavailability87%50-60%
Tmax (hours)1-42.5
Protein Binding38%Negligible
MetabolismMinimal (CYP3A4/CYP2C8)Not metabolized
Half-life (hours)12.46.2
Primary ExcretionRenal (79% unchanged)Renal (90% unchanged)

Properties

Product Name

Janumet

IUPAC Name

3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid;hydrochloride

Molecular Formula

C20H30ClF6N10O5P

Molecular Weight

670.9 g/mol

InChI

InChI=1S/C16H15F6N5O.C4H11N5.ClH.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-9(2)4(7)8-3(5)6;;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;1-2H3,(H5,5,6,7,8);1H;(H3,1,2,3,4)

InChI Key

GCERFBKFVDLDKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.